molecular formula C21H25ClFN3O3S2 B2356520 N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215620-38-4

N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2356520
CAS RN: 1215620-38-4
M. Wt: 486.02
InChI Key: OKRGYGQKFHZMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative with a thiazole ring and a diethylaminoethyl group . Benzamides are a class of compounds containing a benzoyl group, C6H5C(=O)-, attached to an amide group -NH2. Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamide derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with a chloroethyl compound to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Cardiac Electrophysiological Activity

  • Electrophysiological Potency: Compounds similar to N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride have been found potent in in vitro Purkinje fiber assays, indicating their potential as class III electrophysiological agents. These compounds could serve as alternatives for producing class III electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).

Antimicrobial and Antifungal Properties

  • Antimicrobial Activity: Research has shown that derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those related to this compound, exhibit sensitivity to both Gram-positive and Gram-negative bacteria. Additionally, they demonstrate antifungal activity against Candida albicans (Sych et al., 2019).

Metabolic Stability and Anticancer Activity

  • Metabolic Stability in Pharmacology: Variants of this compound have been explored to improve metabolic stability, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Such modifications aim to reduce or eliminate metabolic deacetylation, enhancing the drug's efficacy and stability (Stec et al., 2011).
  • Potential Anticancer Properties: Similar compounds have been studied for their antimalarial and potential anticancer properties, with some exhibiting promising activity against Plasmepsin-1 and Plasmepsin-2, enzymes relevant to cancer biology (Fahim & Ismael, 2021).

Novel Insecticide Applications

  • Insecticidal Activity: Research has identified compounds related to this compound as novel insecticides with strong activity against lepidopterous pests. These compounds have a unique chemical structure and are expected to have a novel mode of action (Tohnishi et al., 2005).

Future Directions

Thiazole derivatives have been the focus of much research due to their diverse biological activities . Future research may focus on the design and development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Mechanism of Action

Target of Action

It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of cellular targets, contributing to its broad-spectrum biological activities.

Mode of Action

It’s known that similar compounds inhibit the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . Therefore, it’s plausible that this compound may also inhibit COX enzymes, thereby reducing the production of these inflammatory mediators.

Biochemical Pathways

It’s known that similar compounds have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

It’s known that similar compounds have shown inhibitory activity against cox-1 . Therefore, it’s plausible that this compound may also inhibit COX-1, leading to a reduction in the production of inflammatory mediators.

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-3-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S2.ClH/c1-4-24(5-2)11-12-25(20(26)15-7-6-8-16(22)13-15)21-23-18-10-9-17(30(3,27)28)14-19(18)29-21;/h6-10,13-14H,4-5,11-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRGYGQKFHZMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)C3=CC(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.